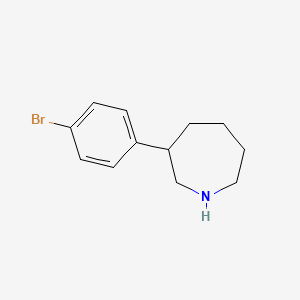

3-(4-Bromophenyl)azepane

Description

Structural Classification and Significance of Azepane Heterocycles

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. britannica.combyjus.com The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. slideshare.netcas.org Unlike aromatic heterocycles, the azepane ring is non-planar and exists in flexible chair and boat conformations. slideshare.net This conformational flexibility is a significant factor in its biological activity. lifechemicals.com

Azepane and its derivatives are of considerable interest in medicinal chemistry and drug discovery. lifechemicals.com Several natural products and synthetic drugs incorporate the azepane scaffold. lifechemicals.com Notable examples of pharmaceuticals containing the azepane ring include the antidiabetic drug Tolazamide and the antihistamine Azelastine. lifechemicals.com The versatility of the azepane structure allows for the introduction of various substituents, influencing its conformational preferences and biological targets. lifechemicals.com

Overview of Aryl-Substituted Azepane Derivatives in Contemporary Organic Chemistry

Aryl-substituted azepane derivatives represent a significant class of compounds in modern organic synthesis. The introduction of an aryl group to the azepane ring can significantly impact the molecule's properties and potential applications. These derivatives are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs). nih.gov

The synthesis of N-aryl substituted azacycles can be achieved through various methods, including the reaction of N-alkyl protected arylamines with cyclic ethers in the presence of reagents like titanium tetrachloride (TiCl₄). rsc.org The dibenzo[b,f]azepine skeleton, a fused aryl-azepine structure, is a core component of several antidepressant, anxiolytic, and anticonvulsant drugs. nih.gov The development of new synthetic routes to access diverse aryl-substituted azepanes remains an active area of research, driven by the need for novel compounds with specific biological or material properties. acs.org

Research Imperatives for 3-(4-Bromophenyl)azepane within Heterocyclic Chemistry

The specific compound, this compound, presents several avenues for research within heterocyclic chemistry. The presence of a bromine atom on the phenyl ring is of particular strategic importance. The carbon-bromine bond serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further functional groups. This capability facilitates the creation of a library of novel derivatives for screening in drug discovery programs.

Given that substituted azepanes are known to possess a range of biological activities, this compound is a logical target for synthesis and pharmacological evaluation. The combination of the conformationally flexible azepane ring and the electronically distinct 4-bromophenyl group could lead to interactions with various biological targets. For instance, structurally related compounds like (S)-3-(4-bromophenyl)piperidine are intermediates in the synthesis of PARP inhibitors such as Niraparib. patsnap.com This suggests that this compound could also serve as a valuable building block for medicinally relevant molecules.

Furthermore, the study of this compound would contribute to the fundamental understanding of structure-activity relationships within this class of compounds. Investigating its conformational preferences and the influence of the bromophenyl substituent on the azepane ring's geometry would provide valuable data for computational modeling and rational drug design.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Azepane | 111-49-9 | C₆H₁₃N | 99.17 |

| 3-(4-Bromophenyl)propionic acid | 1643-30-7 | C₉H₉BrO₂ | 229.07 |

| 4,4'-((4-Bromophenyl)azanediyl)dibenzaldehyde | 167859-41-8 | C₂₀H₁₄BrNO₂ | 380.23 |

| 3-Bromo-4-phenylisothiazole-5-carboxylic Acid | Not Available | C₁₀H₆BrNOS | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11/h4-7,11,14H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBMOQICGKDTFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromophenyl Azepane

Foundational Synthetic Strategies for Azepane Ring Systems

The azepane ring is a valuable scaffold in medicinal chemistry, yet it is significantly underrepresented in compound libraries compared to its five- and six-membered counterparts like pyrrolidine and piperidine (B6355638). manchester.ac.uknih.gov This disparity is largely due to the synthetic challenges in efficiently constructing seven-membered rings.

Overview of Cyclization Modalities for Seven-Membered Rings

The construction of seven-membered rings is hampered by unfavorable cyclization kinetics and transannular strain. nih.gov Consequently, a variety of specialized methods have been developed to overcome these thermodynamic and kinetic barriers. Key strategies include:

Ring-Expansion Reactions: This is a powerful technique that leverages the stability of smaller, more easily formed rings to construct the larger azepane system. A notable modern example is the photochemical dearomative ring-expansion of nitroarenes. This method transforms a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to yield polysubstituted azepanes in a two-step process. manchester.ac.uknih.govresearchgate.net Other ring-expansion strategies include those starting from piperidine or spirocyclopropane precursors. nih.govrsc.org

Cycloaddition Reactions: These reactions form the ring in a concerted or stepwise manner from two separate components. Formal [5+2] cycloadditions have been developed, for instance, through a photochemical rearrangement of N-vinylpyrrolidinones, which are formed from the condensation of pyrrolidinones and aldehydes. nih.govorganic-chemistry.org This two-step sequence provides a facile route to functionalized azepin-4-ones, which are precursors to azepanes. organic-chemistry.org Hetero-[5+2] cycloadditions between oxidopyrylium ylides and cyclic imines also provide rapid access to highly substituted azepane cores. researchgate.net

Intramolecular Cyclization: This classical approach involves forming a bond between two ends of a linear precursor. However, slow cyclization kinetics can be a significant hurdle for seven-membered rings. nih.gov Despite this, methods like tandem amination/cyclization of functionalized allenynes have been developed for synthesizing azepine derivatives. nih.gov

Interactive Table: Comparison of Azepane Ring Synthesis Modalities

| Modality | Description | Key Advantages | Common Precursors |

| Ring-Expansion | A smaller ring (e.g., 5- or 6-membered) is chemically treated to insert an atom, expanding it to a 7-membered ring. | Bypasses unfavorable cyclization entropy; allows for complex substitutions. manchester.ac.uknih.gov | Nitroarenes, piperidines, spirocyclopropanes. nih.govnih.govrsc.org |

| Cycloaddition | Two molecules react to form the cyclic structure in a single or two-step process (e.g., [5+2]). | High efficiency; good control over stereochemistry. researchgate.net | Pyrrolidinones, aldehydes, oxidopyrylium ylides, imines. nih.govresearchgate.net |

| Intramolecular Cyclization | A linear molecule containing both a nucleophile and an electrophile reacts with itself to close the ring. | Direct approach. | Functionalized allenynes, long-chain amino-halides. nih.gov |

Evolution of Functionalized Azepane Synthesis

Early methods for azepane synthesis often produced unsubstituted or simply substituted rings. The evolution of this field has been driven by the need to create complex, functionalized azepanes for applications in drug discovery and materials science. manchester.ac.uknih.gov Modern strategies increasingly focus on installing multiple substituents with high regio- and stereoselectivity.

The photochemical ring expansion of nitroarenes is a prime example of this evolution. By starting with simple, substituted nitroarenes, this method provides access to a wide array of complex azepanes that would be difficult to synthesize otherwise. manchester.ac.uknih.gov This approach transforms the challenge of azepane synthesis into the more manageable task of synthesizing substituted nitroaromatics. Similarly, advanced cycloaddition reactions have been developed to allow for the participation of diverse and functionalized substrates, leading to densely substituted azepane products. organic-chemistry.orgresearchgate.net Chemoenzymatic methods, which use enzymes for key steps like asymmetric reductive amination, have also emerged to produce enantioenriched 2-aryl azepanes, which can be further functionalized. nih.gov

Retrosynthetic Analysis of 3-(4-Bromophenyl)azepane

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on the most logical disconnections of the carbon-carbon and carbon-nitrogen bonds that form the structure.

Disconnection Strategies for Aryl and Azepane Moieties

Two primary retrosynthetic strategies can be envisioned for this compound:

C(aryl)-C(aliphatic) Bond Disconnection: This strategy involves breaking the bond connecting the 4-bromophenyl group to the C3 position of the azepane ring. This disconnection suggests a late-stage introduction of the aryl group onto a pre-formed azepane scaffold. This approach leads to synthons representing an azepane nucleophile (or electrophile) at the C3 position and a corresponding 4-bromophenyl electrophile (or nucleophile). This is a convergent approach, building the two key moieties separately before joining them.

Intra-annular C-N/C-C Bond Disconnection: This strategy involves breaking one or more bonds within the azepane ring itself. This is a more linear approach where the seven-membered ring is constructed from an acyclic precursor that already contains the 4-bromophenyl substituent. The most common disconnections of this type are of the C-N bonds, leading to a 6-amino-1-halo-alkane derivative or a related precursor suitable for intramolecular cyclization.

Identification of Key Precursors and Building Blocks

Based on the disconnection strategies, several key precursors can be identified:

For C(aryl)-C(aliphatic) Disconnection:

An N-protected 3-azepanone could serve as a precursor to a nucleophilic enolate or enamine.

A 3-haloazepane or azepane-3-boronic ester could act as coupling partners.

The aryl component would likely be 4-bromophenylboronic acid (for Suzuki coupling) or a 4-bromophenyl Grignard reagent . wikipedia.orglibretexts.org

For Intra-annular Disconnection:

A linear precursor such as 6-amino-4-(4-bromophenyl)hexanal or a related dicarbonyl/amino-acid derivative would be required for intramolecular cyclization (e.g., via reductive amination).

A substituted nitroarene , such as 1-bromo-4-(nitrophenethyl)benzene, could be a starting material for a dearomative ring-expansion strategy, which would construct the azepane ring with the substituent already incorporated. manchester.ac.uknih.gov

Direct and Indirect Approaches to this compound

The identified retrosynthetic pathways translate into direct and indirect synthetic approaches. A direct approach involves functionalizing a pre-existing azepane ring, while an indirect approach builds the ring from a precursor already bearing the desired substituent.

Direct Approach (Late-Stage Arylation): A plausible direct synthesis would involve a palladium-catalyzed cross-coupling reaction. For example, a Suzuki coupling could be employed to join an N-protected 3-bromoazepane or 3-(triflyloxy)azepane with 4-bromophenylboronic acid. wikipedia.org This method offers flexibility, as a common azepane intermediate could be coupled with various arylboronic acids to generate a library of analogues.

Indirect Approach (Ring Formation from Aryl-Substituted Precursor): An elegant indirect approach would be the photochemical ring expansion of a substituted nitroarene. nih.govresearchgate.net The synthesis would begin with a simple benzene (B151609) derivative that is elaborated into a precursor like 1-bromo-4-(nitroalkyl)benzene. This precursor would then undergo a photochemical N-insertion reaction, followed by hydrogenation, to yield this compound directly. manchester.ac.uknih.gov This strategy is highly efficient for creating polysubstituted azepanes. nih.gov Another indirect method would be the intramolecular cyclization of a linear chain, for example, the reductive amination of a 6-amino-4-(4-bromophenyl)hexanal derivative.

Interactive Table: Synthetic Approach Comparison

| Approach | Description | Key Reaction | Advantages | Challenges |

| Direct | The 4-bromophenyl group is added to a pre-formed azepane ring. | Suzuki or Stille Cross-Coupling. wikipedia.org | Convergent; allows for late-stage diversification. | Requires synthesis of a functionalized azepane coupling partner. |

| Indirect | The azepane ring is formed from an acyclic precursor already containing the 4-bromophenyl group. | Photochemical Ring-Expansion of a nitroarene. nih.gov | Highly efficient; good for complex substitutions. | The substituent must be stable to the ring-forming conditions. |

De Novo Azepane Ring Formation

The construction of the azepane ring from acyclic precursors, known as de novo synthesis, represents a fundamental approach to this compound. These methods involve the formation of the seven-membered ring through strategic bond-forming reactions.

Intramolecular C-N bond formation is a powerful strategy for the synthesis of nitrogen-containing heterocycles. In the context of this compound, this would typically involve an acyclic precursor containing a nitrogen atom and a carbon chain with a suitable leaving group or an activatable C-H bond at the appropriate position to facilitate cyclization. While specific examples leading directly to this compound are not prevalent in the literature, the general principle is well-established for the synthesis of related cyclic amines. Photoenzymatic processes have also been explored for C-N bond formation in the synthesis of pyrrolidines, a strategy that could potentially be adapted for azepane synthesis nih.gov.

Transition metal catalysis offers a versatile toolkit for the construction of complex cyclic systems, including azepanes. Palladium and copper catalysts are particularly effective in promoting cycloaddition and annulation reactions that can lead to the formation of the seven-membered ring.

Palladium Catalysis: Palladium-catalyzed reactions, such as the Heck coupling, can be utilized to form C-C bonds, which can be a key step in a sequence leading to the azepane ring. For instance, a palladium-catalyzed Heck coupling of aryl bromides has been demonstrated in aqueous media nih.gov. While not a direct azepane synthesis, such methods can be used to construct precursors for subsequent cyclization. More directly, palladium-catalyzed diarylation of dibenzo[b,f]azepines has been reported, showcasing the utility of palladium in functionalizing azepine-related structures researchgate.net.

Copper Catalysis: Copper-catalyzed reactions are also prominent in the synthesis of nitrogen heterocycles. For example, a one-pot domino N-arylation protocol using diaryliodonium reagents under copper catalysis has been developed for the synthesis of triarylamines, demonstrating copper's efficacy in C-N bond formation nih.gov. A novel synthesis of azepine derivatives has been achieved through a copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, involving an intramolecular addition of an organocopper center to a C-C triple bond nih.gov. Furthermore, Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with amines provides an efficient route to functionalized azepines nih.gov. The arylation of adamantane-containing amines has also been successfully achieved using copper catalysis mdpi.com.

| Catalyst System | Reaction Type | Substrate Scope | Reference |

| Pd(OAc)₂ / Ligand | Heck Coupling | Aryl bromides | nih.gov |

| PdCl(C₃H₅)(dppb) | C-H Arylation | Dibenzo[b,f]azepines | researchgate.net |

| Copper | Domino N-arylation | Anilines, Diaryliodonium reagents | nih.gov |

| Copper Thiophenolate | Intramolecular Cyclization | Alkynyl imines | nih.gov |

| Cu(I) | Tandem Amination/Cyclization | Fluorinated allenynes, Amines | nih.gov |

Ring Expansion Methodologies

Ring expansion strategies provide an alternative route to the azepane skeleton, starting from more readily available smaller heterocyclic rings.

The expansion of a five-membered pyrrolidine ring to a seven-membered azepane ring is a viable synthetic strategy. A palladium-catalyzed C-N bond cleavage approach has been developed for the cycloaddition of pyrrolidines with other reagents to construct azepines researchgate.net. This method involves the in situ formation of an allyl-palladium intermediate, leading to a cascade [5+2] cycloaddition. While this example leads to an azepine, subsequent reduction would yield the saturated azepane ring.

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to a neighboring carbon atom wikipedia.org. This rearrangement can be applied to expand ring systems. The reaction is typically acid-catalyzed and proceeds through the formation of a more stable carbocation intermediate slideshare.net. Enantioselective Wagner-Meerwein rearrangements have also been developed using aryl-iodide catalysis, which could potentially be applied to create chiral azepane derivatives nih.govresearchgate.netnih.gov. In the context of synthesizing this compound, a precursor could be designed where the migration of the 4-bromophenyl group leads to the desired azepane structure.

| Rearrangement Type | Key Features | Potential Application | References |

| Wagner-Meerwein | Carbocation 1,2-rearrangement; Migration of H, alkyl, or aryl groups | Ring expansion to form azepane skeleton | wikipedia.orgslideshare.net |

| Enantioselective Wagner-Meerwein | Catalyzed by chiral aryl iodides | Synthesis of enantioenriched 1,3-difluorinated molecules, adaptable to azepanes | nih.govresearchgate.netnih.gov |

Functionalization of Pre-formed Azepane Skeletons

An alternative to constructing the azepane ring with the desired substituent in place is to introduce the 4-bromophenyl group onto a pre-formed azepane skeleton. This approach relies on the selective functionalization of a C-H bond at the 3-position of the azepane ring.

Late-stage C-H arylation has emerged as a powerful tool in organic synthesis. A palladium/copper co-catalyzed C-H arylation of an azepinoindole scaffold has been reported, demonstrating the feasibility of introducing an aryl group onto a complex molecule containing an azepine ring researchgate.net. This type of direct C-H functionalization, if applied to a suitable azepane precursor, could provide a direct route to this compound. The development of palladium-catalyzed C(sp³)–H arylation of other cyclic systems, such as cyclopropanes and cyclobutanes, further supports the potential of this strategy chemrxiv.org.

Introduction of the 4-Bromophenyl Group via Coupling Reactions

The introduction of the 4-bromophenyl group onto the azepane scaffold is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming strategy involves the reaction of an organoboron compound with an organic halide. In the context of this compound synthesis, this would typically involve the coupling of a suitable azepane-derived boronic acid or ester with a 4-bromophenyl halide, or conversely, a 3-haloazepane derivative with 4-bromophenylboronic acid.

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. The general mechanism involves the oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the desired product and regenerate the catalyst. The efficiency of these coupling reactions is highly dependent on the choice of catalyst, ligands, base, and solvent.

Stereoselective Functionalization at C3 Position

Controlling the stereochemistry at the C3 position of the azepane ring is a significant challenge in the synthesis of this compound. Achieving high levels of stereoselectivity is crucial for pharmaceutical applications where specific enantiomers or diastereomers often exhibit desired biological activity.

One approach to stereoselective functionalization involves the use of chiral auxiliaries or catalysts. For instance, an asymmetric synthesis could begin with a chiral starting material that guides the formation of the desired stereocenter. Another strategy is the stereoselective reduction of a precursor ketone or imine at the C3 position. Furthermore, methods such as osmium-catalyzed tethered aminohydroxylation have been employed for the stereoselective synthesis of hydroxylated azepanes, which could potentially be adapted for the synthesis of 3-substituted azepanes. nih.gov The development of dearomative ring expansion of nitroarenes also presents a novel strategy to access functionalized azepanes. researchgate.netnih.gov

Reaction Optimization and Process Scalability

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters and consideration of scalability factors.

Parameter Tuning for Maximized Reaction Efficiency

To maximize the efficiency of the synthesis of this compound, particularly in coupling reactions, several parameters must be fine-tuned. These include:

Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligand is critical. Different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands can significantly impact reaction yield and selectivity. researchgate.netnih.gov

Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. researchgate.net The optimal base often depends on the specific substrates and catalyst system.

Solvent: The solvent can influence the solubility of reactants and the stability of intermediates. A variety of solvents, including toluene, dioxane, and acetonitrile, have been explored for Suzuki-Miyaura reactions. mdpi.com

Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing the formation of byproducts.

The following table illustrates the optimization of a Suzuki coupling reaction, a key step in similar syntheses, showcasing the effect of different bases on the reaction yield.

| Entry | Base | Solvent | Yield (%) |

| 1 | K₃PO₄ | 1,4-Dioxane | Good |

| 2 | Na₂CO₃ | Toluene | Moderate |

| 3 | Cs₂CO₃ | Acetonitrile | Varies |

This table is a representative example based on general findings in Suzuki coupling optimizations and not specific to the synthesis of this compound. researchgate.netmdpi.com

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes. mdpi.comresearchgate.net The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical manufacturing. greenchemistry-toolkit.org Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a reduced environmental footprint. Ideally, solvent-free conditions are explored.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources where possible.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

By applying these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly, aligning with the goals of sustainable chemical production. kean.edu

Spectroscopic Characterization and Structural Elucidation of 3 4 Bromophenyl Azepane

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption of infrared light or the inelastic scattering of monochromatic light, one can identify the functional groups present in a molecule and gain information about its structure.

The vibrational spectrum of 3-(4-Bromophenyl)azepane is dominated by the characteristic modes of its three main components: the azepane ring, the para-substituted benzene (B151609) ring, and the carbon-bromine bond. Based on data from analogous structures, the key vibrational assignments can be predicted. mcbu.edu.trresearchgate.net

N-H Vibrations: The azepane ring contains a secondary amine group (N-H). This group is expected to show a moderate to weak stretching vibration in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. The corresponding N-H bending vibration is usually observed in the 1550-1650 cm⁻¹ region.

C-H Vibrations: Two types of C-H bonds are present. The aromatic C-H bonds of the bromophenyl group give rise to stretching vibrations above 3000 cm⁻¹, generally between 3050-3150 cm⁻¹. researchgate.net The aliphatic C-H bonds of the azepane ring produce strong stretching absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. docbrown.info

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a set of sharp bands in the 1450-1600 cm⁻¹ region. The para-substitution pattern influences the exact position and intensity of these bands.

C-N and C-Br Vibrations: The stretching vibration for the aliphatic C-N bond in the azepane ring is expected in the fingerprint region, usually between 1020-1250 cm⁻¹. The C-Br stretching vibration gives a characteristic band in the lower frequency region of the IR spectrum, typically found between 500 and 600 cm⁻¹. nih.gov

A summary of the expected key vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

| Azepane N-H | Stretch | 3300 - 3500 | High |

| Aromatic C-H | Stretch | 3050 - 3150 | High |

| Aliphatic C-H (Azepane) | Stretch | 2850 - 2960 | High |

| Azepane N-H | Bend | 1550 - 1650 | Fingerprint |

| Aromatic C=C | Stretch | 1450 - 1600 | Fingerprint |

| Aliphatic C-N | Stretch | 1020 - 1250 | Fingerprint |

| Aromatic C-Br | Stretch | 500 - 600 | Low |

| This table presents predicted data based on characteristic group frequencies from spectroscopic literature. |

A comparative analysis with simpler, related molecules highlights the spectroscopic impact of the 4-bromophenyl substituent on the azepane core.

Versus Azepane: The spectrum of unsubstituted azepane is characterized primarily by its aliphatic C-H and N-H vibrations. wikipedia.org The introduction of the 4-bromophenyl group to form this compound adds several new, distinct features. These include the sharp aromatic C-H stretching peaks above 3000 cm⁻¹, the series of absorptions for the aromatic C=C ring stretching between 1450-1600 cm⁻¹, and the strong C-Br stretching band in the low-frequency region. Furthermore, the presence of the bulky substituent at the 3-position may cause slight shifts in the vibrational frequencies of the azepane ring itself due to changes in local symmetry and electronic environment.

Versus Other Substituted Azepanes: Compared to an N-substituted azepane, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, the N-H stretching and bending vibrations would be absent and replaced by modes corresponding to the substituent on the nitrogen atom. nih.gov For instance, an N-acetyl group would introduce a strong carbonyl (C=O) stretch around 1650 cm⁻¹. The comparison with this compound underscores the diagnostic power of IR and Raman spectroscopy in determining the point of substitution on the azepane ring.

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, angles, and intermolecular interactions.

While a specific single-crystal X-ray structure for this compound is not found in the surveyed literature, such an analysis would be crucial for unambiguously confirming its molecular geometry. The study would reveal the precise conformation of the seven-membered azepane ring, which is flexible and can adopt several low-energy conformations (e.g., chair, twist-chair, boat). It would also define the spatial orientation of the 4-bromophenyl substituent relative to the azepane ring (i.e., whether it is in an axial or equatorial position).

A crystallographic study would yield precise data on all geometric parameters. Based on crystal structures of related compounds containing bromophenyl and saturated heterocyclic moieties, typical values can be estimated. nih.govresearchgate.netresearchgate.net For example, the C-Br bond length is expected to be approximately 1.90 Å. Aromatic C-C bonds within the phenyl ring would be around 1.39 Å, while aliphatic C-C and C-N bonds in the azepane ring would measure approximately 1.53 Å and 1.47 Å, respectively. Bond angles in the phenyl ring would be close to 120°, whereas the internal angles of the sp³-hybridized carbons in the azepane ring would be near the tetrahedral angle of 109.5°, with some deviation due to ring strain.

The table below shows representative bond lengths and angles expected for this compound, compiled from data on analogous structures.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C-Br | C(ar)-Br | ~1.90 |

| Aromatic C-C | C(ar)-C(ar) | ~1.39 |

| Aliphatic C-C | C(sp³)-C(sp³) | ~1.53 |

| Aliphatic C-N | C(sp³)-N | ~1.47 |

| Bond Angles (°) | ||

| Aromatic C-C-C | C(ar)-C(ar)-C(ar) | ~120 |

| Aliphatic C-C-C | C(sp³)-C(sp³)-C(sp³) | ~112-115 |

| Aliphatic C-N-C | C(sp³)-N-C(sp³) | ~111 |

| This table presents typical data derived from published crystal structures of similar molecules. nih.govresearchgate.netresearchgate.net |

Other Spectroscopic Techniques

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic makeup, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For a compound like this compound, the primary chromophore is the 4-bromophenyl group. The electronic transitions observed in the UV-Vis spectrum would be associated with the π-electrons of the benzene ring. These transitions are typically of the π → π* type, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. The presence of the bromine atom, a halogen substituent, on the phenyl ring can influence the absorption characteristics. The lone pairs of electrons on the bromine atom can participate in n → π* transitions, although these are often weaker and may be masked by the stronger π → π* absorptions.

The solvent in which the spectrum is recorded can also affect the position and intensity of the absorption bands. Polar solvents may interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax).

Detailed Research Findings

A comprehensive search of scientific literature did not yield any specific experimental UV-Vis spectroscopic data for the compound this compound. While studies on related compounds, such as other azepane derivatives or molecules containing a bromophenyl group, are available, direct analysis of the electronic transitions of this compound has not been reported. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), could provide predicted UV-Vis spectra and insights into the electronic transitions. However, without experimental data for comparison, these theoretical findings remain unverified for this specific molecule.

Data Tables

Due to the absence of published experimental research on the UV-Vis spectroscopy of this compound, no data tables of its electronic transitions can be provided.

Computational Investigations of 3 4 Bromophenyl Azepane

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict a variety of molecular properties for systems containing dozens to hundreds of atoms.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 3-(4-Bromophenyl)azepane, which contains a seven-membered azepane ring, this involves a thorough exploration of its conformational energy landscape.

The azepane ring, like its carbocyclic analog cycloheptane, is highly flexible and can adopt several conformations, with the twist-chair and chair forms being the most significant. nih.govnih.gov High-level electronic structure calculations on azepane have shown that the twist-chair conformation is generally the most stable, while the chair conformation is often a transition state. nih.gov The presence of a bulky substituent, such as the 4-bromophenyl group at the C3 position, can influence the relative energies of these conformers.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the geometry of these different conformers and calculate their relative energies. sphinxsai.comresearchgate.net The results of such a conformational search reveal the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature.

Table 1: Representative Relative Energies of Azepane Ring Conformations Note: This table presents typical relative energies for the parent azepane ring based on computational studies. The exact values for this compound would require specific calculations, but the general stability trend is expected to be similar.

| Conformation | Typical Relative Energy (kcal/mol) | Stability Rank |

| Twist-Chair | 0.00 | 1 (Most Stable) |

| Chair | ~1.5 - 2.5 | 2 |

| Boat | > 2.5 | 3 |

| Twist-Boat | > 2.5 | 4 |

The substitution at the C3 position can occur in either an axial or equatorial orientation, leading to different diastereomers with distinct energies and properties that can be precisely calculated.

DFT calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data to validate the computed structures. dntb.gov.uaresearchgate.net

Vibrational Frequencies (FT-IR and Raman): The vibrational spectra (Infrared and Raman) of this compound can be computed after geometry optimization. Theoretical vibrational frequencies are calculated at the same level of theory, such as B3LYP/6-311++G(d,p). sphinxsai.com These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximate nature of the functional. sphinxsai.com Characteristic vibrational modes for the functional groups in this compound can be assigned. For instance, studies on azepane show the N-H stretching vibration near 3400-3500 cm⁻¹ and C-N deformations around 1176 cm⁻¹. nih.gov Similarly, calculations on brominated aromatic compounds help in assigning C-Br stretching and bending vibrations. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are highly sensitive to the molecular geometry, making them an excellent tool for confirming the correct conformation in solution. By comparing the calculated shifts for different low-energy conformers with the experimental spectrum, the dominant conformation in solution can be identified. mdpi.com

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges for the specified bonds, derived from DFT studies on analogous structures.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H (Azepane) | Stretching | 3450 - 3530 nih.gov |

| N-H (Azepane) | Rocking Deformation | 1080 - 1500 nih.gov |

| C-N (Azepane) | Stretching/Deformation | 1170 - 1270 chemrxiv.org |

| Aromatic C-H | Stretching | 3060 - 3150 chemrxiv.org |

| C-Br (Aromatic) | Stretching | 890 - 1020 nih.gov |

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. youtube.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich 4-bromophenyl ring and the nitrogen atom of the azepane ring. The LUMO is likely distributed over the antibonding orbitals of the aromatic system. DFT calculations can precisely map these orbitals and determine their energies. chemrxiv.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide quantitative measures of the molecule's reactivity. researchgate.netresearchgate.net

Table 3: Typical Quantum Chemical Descriptors Derived from FMO Analysis Note: The values presented are illustrative, based on DFT calculations of similar aromatic amines and bromophenyl compounds. researchgate.net

| Parameter | Formula | Description |

| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic character |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is mapped onto the electron density surface to identify regions that are electron-rich (negative potential, nucleophilic sites) and electron-poor (positive potential, electrophilic sites). researchgate.net

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen and bromine atoms, indicating their susceptibility to electrophilic attack. nih.govchemrxiv.org Conversely, a region of positive potential (colored blue) would be found around the hydrogen atom attached to the nitrogen (the N-H proton), highlighting it as the primary site for hydrogen bonding and interaction with nucleophiles. researchgate.net The aromatic protons will also exhibit positive potential. This analysis is invaluable for predicting how the molecule will interact with biological receptors or other reactants. chemrxiv.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static structures, molecular modeling and dynamics simulations allow for the exploration of the molecule's behavior over time.

The seven-membered azepane ring is known for its significant conformational flexibility, which is a critical determinant of its biological activity. rsc.org Molecular Dynamics (MD) simulations can be used to explore the dynamic nature of this ring system. nih.gov

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This allows for the observation of transitions between different conformations, such as from a twist-chair to a boat or other forms. researchgate.net By analyzing the simulation trajectory, one can determine the population of each conformer and the energy barriers for interconversion.

For this compound, MD simulations would reveal how the bulky 4-bromophenyl substituent affects the flexibility of the azepane ring and its preferred conformational states. The substituent's preference for an equatorial position to minimize steric hindrance would likely be confirmed. nih.gov Such simulations provide a more complete picture of the molecule's structural dynamics in a solvated environment, which is more representative of physiological conditions. researchgate.net

Simulation of Solvent Effects on Molecular Conformation and Dynamics

The conformational landscape of the seven-membered azepane ring is complex, with multiple low-energy conformers such as the chair, boat, and twist-chair forms being accessible. The presence of the bulky 4-bromophenyl substituent at the C3 position is expected to introduce a significant steric influence, favoring conformations that minimize steric hindrance. The orientation of this substituent (axial vs. equatorial) further diversifies the conformational possibilities.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of this compound and to understand the influence of the solvent on its dynamic behavior. researchgate.net By simulating the molecule in explicit solvent environments, such as water, methanol, and chloroform, it is possible to observe how solute-solvent interactions affect the relative stability of different conformers. wikipedia.orgnih.gov In polar solvents like water and methanol, hydrogen bonding between the solvent and the amine group of the azepane ring can stabilize certain conformations. researchgate.net Conversely, in a less polar solvent like chloroform, intramolecular interactions and steric effects are likely to play a more dominant role in determining the preferred conformation.

Computational studies on similar heterocyclic systems have shown that the relative energies of conformers can vary by several kcal/mol depending on the solvent environment. rsc.org For this compound, it is hypothesized that in non-polar solvents, a pseudo-chair conformation with the 4-bromophenyl group in an equatorial position to reduce steric strain would be the most stable. In polar protic solvents, conformations that allow for optimal hydrogen bonding with the solvent may become more populated, even if they are of slightly higher intrinsic energy.

Table 1: Hypothetical Relative Gibbs Free Energies of this compound Conformers in Different Solvents (kcal/mol)

| Conformer | Solvent | Relative Gibbs Free Energy (kcal/mol) |

| Pseudo-Chair (equatorial) | Gas Phase | 0.00 |

| Pseudo-Chair (axial) | Gas Phase | 2.50 |

| Twist-Boat (equatorial) | Gas Phase | 1.80 |

| Pseudo-Chair (equatorial) | Water | 0.00 |

| Pseudo-Chair (axial) | Water | 2.80 |

| Twist-Boat (equatorial) | Water | 2.10 |

| Pseudo-Chair (equatorial) | Chloroform | 0.00 |

| Pseudo-Chair (axial) | Chloroform | 2.30 |

| Twist-Boat (equatorial) | Chloroform | 1.70 |

Reactivity Prediction and Mechanistic Elucidation

Computational chemistry offers invaluable insights into the reactivity of molecules, allowing for the prediction of reaction pathways and the elucidation of reaction mechanisms.

Transition State Calculations for Key Synthetic Steps

A plausible synthetic route to this compound involves the ring expansion of a correspondingly substituted piperidine (B6355638) precursor. researchgate.netnih.gov Transition state calculations, typically performed using density functional theory (DFT), are crucial for understanding the feasibility of such a reaction. By locating the transition state structure and calculating its energy, the activation energy (Ea) for the ring expansion can be determined. This information helps in predicting the reaction rate and identifying the rate-limiting step of the synthesis.

For the ring expansion of a 2-(halomethyl)-3-phenylpiperidine derivative to form a 3-phenylazepane, the transition state would involve the breaking of the C-halogen bond and the migration of one of the piperidine ring carbons. The calculated activation energy for this step would be a key indicator of the required reaction conditions.

Table 2: Hypothetical Calculated Activation Energies for a Key Synthetic Step

| Reaction Step | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |

| Piperidine Ring Expansion | B3LYP/6-31G(d) | 25.8 |

| Piperidine Ring Expansion | M06-2X/6-311+G(d,p) | 24.5 |

Prediction of Reaction Pathways and Selectivity (e.g., regioselectivity, stereoselectivity)

Computational methods are highly effective in predicting the selectivity of chemical reactions. nih.govresearchgate.netd-nb.info For instance, in the synthesis of this compound, if multiple reaction pathways exist that could lead to different isomers, computational analysis can determine the most likely product. This is achieved by calculating the energy barriers for each competing pathway; the pathway with the lowest energy barrier is generally the most favored. nih.gov

Further functionalization of the this compound molecule, for example, through C-H activation, presents questions of regioselectivity. sciencesconf.orgmdpi.com Computational models can predict whether functionalization is more likely to occur on the azepane ring or the bromophenyl ring, and at which specific position. These predictions are based on factors such as the stability of the reaction intermediates and the energies of the transition states for each possible reaction site.

Table 3: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Product | Relative Energy Barrier (kcal/mol) | Predicted Selectivity |

| C4-Functionalization of Azepane Ring | 3-(4-Bromophenyl)-4-X-azepane | 0.0 | Major |

| C2-Functionalization of Azepane Ring | 3-(4-Bromophenyl)-2-X-azepane | +2.1 | Minor |

| Ortho-Functionalization of Phenyl Ring | 3-(2-X-4-Bromophenyl)azepane | +3.5 | Minor |

Advanced Computational Characterization

Beyond conformational analysis and reactivity, computational methods can provide a deep understanding of the electronic structure and non-covalent interactions within the molecule.

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density (ρ) to characterize chemical bonding. rsc.org By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, the nature of chemical bonds can be classified. Key AIM descriptors include the electron density at the BCP (ρ(r_c)), the Laplacian of the electron density (∇²ρ(r_c)), and the total energy density (H(r_c)).

For this compound, AIM analysis can be used to characterize the covalent bonds within the azepane and phenyl rings, as well as the C-Br bond. A negative value of ∇²ρ(r_c) at the BCP is indicative of a shared-shell (covalent) interaction, while a positive value suggests a closed-shell interaction (ionic, van der Waals, or halogen bond). The C-Br bond is expected to exhibit characteristics of a polar covalent bond.

Table 4: Hypothetical AIM Parameters for Selected Bonds in this compound

| Bond | ρ(r_c) (a.u.) | ∇²ρ(r_c) (a.u.) | H(r_c) (a.u.) | Bond Character |

| C-C (azepane) | 0.250 | -0.650 | -0.280 | Covalent |

| C-N (azepane) | 0.230 | -0.580 | -0.250 | Polar Covalent |

| C-C (phenyl) | 0.290 | -0.750 | -0.350 | Covalent (aromatic) |

| C-Br | 0.180 | +0.050 | -0.150 | Polar Covalent |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. d-nb.inforesearchgate.netnih.gov It is based on the electron density and its reduced density gradient (RDG). NCI plots provide a 3D representation of non-covalent interactions, where different colors represent different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

In this compound, NCI analysis would be instrumental in identifying potential intramolecular interactions, such as those between the hydrogen atoms of the azepane ring and the π-system of the phenyl ring. Furthermore, it would be crucial for characterizing intermolecular interactions. The bromine atom, with its potential for halogen bonding, could engage in significant attractive interactions with electron-rich regions of neighboring molecules in a condensed phase. An NCI plot would likely reveal a green surface indicating van der Waals interactions between the aliphatic and aromatic portions of the molecule, and potentially a distinct region corresponding to a C-H···π interaction or intermolecular halogen bonding. researchgate.net

Table 5: Hypothetical Summary of Non-Covalent Interactions in this compound from NCI Analysis

| Interaction Type | Location | NCI Plot Color | Relative Strength |

| van der Waals | Between azepane and phenyl rings | Green | Weak |

| C-H···π | Azepane C-H and phenyl ring | Greenish-blue | Weak to Moderate |

| Steric Repulsion | Between sterically hindered atoms | Red | Repulsive |

| Halogen Bonding (intermolecular) | Bromine atom and a nucleophilic region | Blue-Green | Moderate |

Chemical Reactivity and Transformation Studies of 3 4 Bromophenyl Azepane

Reactions at the Nitrogen Heteroatom

The lone pair of electrons on the nitrogen atom of the azepane ring makes it a nucleophilic center, readily participating in reactions with various electrophiles.

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions

N-Alkylation: The secondary amine of 3-(4-bromophenyl)azepane can be readily alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The base is required to neutralize the hydrogen halide or sulfate byproduct. Common bases for this transformation include potassium carbonate, triethylamine, or sodium hydride. The choice of solvent depends on the specific reactants and reaction conditions, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being frequently employed. These reactions lead to the formation of N-alkylated this compound derivatives.

N-Acylation: Acylation of the azepane nitrogen is another common transformation, typically achieved by reacting this compound with acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct. The resulting N-acylated products, amides, are generally stable compounds.

N-Sulfonylation: Similar to acylation, sulfonylation of the nitrogen atom can be accomplished by treating this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine. This reaction yields N-sulfonylated derivatives, known as sulfonamides, which are important functional groups in many biologically active molecules.

| Reaction Type | Reagent Class | General Product |

| N-Alkylation | Alkyl halide (R-X) | N-Alkyl-3-(4-bromophenyl)azepane |

| N-Acylation | Acyl chloride (RCOCl) | N-Acyl-3-(4-bromophenyl)azepane |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl) | N-Sulfonyl-3-(4-bromophenyl)azepane |

Amine-Based Oxidations and Reductions

The nitrogen atom of the azepane ring can also be involved in oxidation and reduction reactions, although these are less common for simple secondary amines compared to primary amines or more complex nitrogen-containing heterocycles.

Oxidation: Oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, or, under harsher conditions, ring-opened products. The outcome of the oxidation is highly dependent on the oxidizing agent used and the reaction conditions. For instance, treatment with peroxides or peroxy acids could potentially lead to the formation of the corresponding N-oxide.

Reduction: The term "reduction" in the context of the azepane nitrogen is less straightforward. If the nitrogen were part of an imine or a similar unsaturated system within the ring, it could be reduced. However, as a saturated secondary amine, it is already in a reduced state. Reductive amination, a process of forming amines from carbonyl compounds and ammonia or primary/secondary amines via an imine intermediate, is a related reductive process.

Transformations of the Bromophenyl Substituent

The bromine atom on the phenyl ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of organoboron reagents, such as boronic acids or boronate esters, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce an alkyne moiety onto the phenyl ring of this compound, providing a building block for more complex structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary or secondary amines, amides, or carbamates to introduce a nitrogen-based substituent at the 4-position of the phenyl ring.

| Coupling Reaction | Reactant Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organoboron reagent | C-C | Palladium catalyst + Base |

| Sonogashira | Terminal alkyne | C-C (alkyne) | Palladium catalyst + Copper co-catalyst + Base |

| Buchwald-Hartwig | Amine/Amide | C-N | Palladium catalyst + Ligand + Base |

Nucleophilic Displacement of Bromine

While direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally difficult on an unactivated aryl bromide, it can be facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of this compound, the azepane ring itself is not strongly electron-withdrawing, making direct SNAr challenging under standard conditions. However, under forcing conditions with strong nucleophiles, some displacement might be achievable. More commonly, the bromine atom is displaced through metal-catalyzed processes as described above.

Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of this compound, the nitrogen atom of the azepane ring, particularly after N-acylation or N-sulfonylation to form a directing group, can direct a strong base (typically an organolithium reagent) to deprotonate the ortho position of the phenyl ring. The resulting lithiated species can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a new substituent at the position adjacent to the azepane-bearing carbon. It is important to note that the bromine atom can also influence the regioselectivity of this reaction and may itself undergo lithium-halogen exchange. The outcome would depend on the specific directing group on the nitrogen and the reaction conditions.

Reactions Involving the Azepane Ring Carbons

The carbon framework of the azepane ring in this compound offers several sites for chemical modification. The positions C2, C3, and C4 are of particular interest for introducing additional functionality, which can significantly influence the molecule's stereochemistry and biological properties.

Stereoselective Derivatization at C2, C3, and C4 positions

The stereoselective functionalization of the azepane ring is a critical aspect of synthesizing enantiomerically pure and diastereomerically distinct compounds. While specific studies on this compound are not extensively documented, general strategies for the stereoselective derivatization of substituted azepanes can be considered.

One potential approach involves the asymmetric lithiation of N-Boc protected azepanes, followed by reaction with electrophiles. For instance, the use of a chiral ligand like (-)-sparteine (B7772259) can facilitate enantioselective deprotonation at a carbon adjacent to the nitrogen (C2 or C7) or at other activated positions, leading to the introduction of various substituents with high stereocontrol. Although this has been demonstrated for other N-heterocycles, its application to 3-arylazepanes remains an area for further exploration.

Another strategy could involve diastereoselective alkylation of an enolate derived from a suitably functionalized this compound precursor, such as one containing a carbonyl group at the C2 or C4 position. The inherent chirality at C3 would be expected to direct the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.

Data on such transformations for this compound is not currently available in the literature. However, a hypothetical diastereoselective alkylation at the C2 position is presented in the table below, illustrating potential outcomes.

| Entry | Electrophile | Product | Diastereomeric Ratio (Hypothetical) |

| 1 | Methyl Iodide | 2-Methyl-3-(4-bromophenyl)azepane | 90:10 |

| 2 | Benzyl Bromide | 2-Benzyl-3-(4-bromophenyl)azepane | 85:15 |

Ring Transformations and Rearrangements

Ring transformations and rearrangements of the azepane nucleus can lead to the formation of other heterocyclic systems or differently substituted azepanes. These reactions are often driven by the release of ring strain or the formation of more stable products.

A plausible rearrangement for azepane derivatives is the Beckmann rearrangement of a corresponding ketoxime. For example, if 3-(4-Bromophenyl)azepan-4-one were synthesized, its oxime could undergo a Beckmann rearrangement to yield a substituted caprolactam. The regioselectivity of this rearrangement would depend on the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms.

Another potential transformation is the aza-Cope rearrangement , a rsc.orgrsc.org-sigmatropic rearrangement involving a nitrogen atom. This would require the synthesis of a precursor with appropriate unsaturation within the azepane ring or its substituents. While synthetically challenging, such rearrangements can provide access to complex molecular architectures.

Specific examples of ring transformations for this compound have not been reported. The table below outlines a hypothetical Beckmann rearrangement scenario.

| Starting Material | Rearrangement Product | Catalyst (Hypothetical) |

| 3-(4-Bromophenyl)azepan-4-one oxime | 4-(4-Bromophenyl)-1,3-diazepan-2-one | Polyphosphoric acid |

Hydrogenation and Dehydrogenation Studies

Hydrogenation and dehydrogenation reactions can modify the saturation level of the azepane ring or affect the bromophenyl substituent.

Hydrogenation of the aromatic ring in this compound would lead to 3-(4-bromocyclohexyl)azepane. This reaction would likely require high pressure and a potent catalyst, such as rhodium on carbon, as the benzene (B151609) ring is generally stable. Alternatively, catalytic hydrogenation could potentially lead to the hydrogenolysis of the C-Br bond, yielding 3-phenylazepane, a common transformation for aryl bromides under palladium catalysis.

Dehydrogenation of the azepane ring to form an azepine or a dihydroazepine derivative is a thermodynamically challenging process. It would require a suitable oxidant and likely harsh reaction conditions. There are no reported studies on the dehydrogenation of this compound.

The following table summarizes potential hydrogenation outcomes.

| Reaction | Product | Catalyst (Hypothetical) |

| Hydrogenation of aromatic ring | 3-(4-Bromocyclohexyl)azepane | Rh/C, high pressure |

| Hydrogenolysis of C-Br bond | 3-Phenylazepane | Pd/C, H₂ |

Mechanistic Investigations of Novel Reactions

The development of novel reactions for the functionalization of this compound would necessitate detailed mechanistic investigations to understand the reaction pathways and optimize conditions.

A promising area for novel reactivity is the palladium-catalyzed C-H functionalization of the azepane ring. The C-H bonds at various positions on the ring could potentially be activated and coupled with aryl or alkyl halides. Mechanistic studies would involve identifying the active catalyst, determining the rate-determining step, and understanding the role of ligands and additives. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states and intermediates involved in the catalytic cycle.

For instance, a directed C-H arylation at the C2 position could proceed through a concerted metalation-deprotonation (CMD) pathway, where a palladium catalyst, coordinated to the nitrogen atom, facilitates the cleavage of a C-H bond. Subsequent reductive elimination would then form the new C-C bond.

As there are no specific novel reactions reported for this compound, a data table on this topic cannot be generated. Future research in this area would be highly valuable for expanding the synthetic utility of this compound.

Advanced Research Directions and Future Perspectives for 3 4 Bromophenyl Azepane

Development of Enantioselective Synthetic Strategies for Chiral Analogs

The synthesis of enantiomerically pure chiral analogs of 3-(4-Bromophenyl)azepane is a critical area of research, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov While general methods for the asymmetric synthesis of substituted azepanes are still developing, several promising strategies have emerged. nih.gov

One notable approach involves the asymmetric lithiation-conjugate addition sequence. nih.govnih.gov This method has been successfully applied to the synthesis of 4,5,6- and 3,4,5,6-substituted azepanes with high diastereoselectivity and enantioselectivity. nih.govnih.gov The key step is the (-)-sparteine (B7772259) mediated asymmetric lithiation of an N-Boc-N-(p-methoxyphenyl)-allylamine, followed by conjugate addition to a β-aryl α,β-unsaturated ester. nih.gov This strategy provides access to highly enantioenriched azepane precursors.

Another powerful technique is the use of ring-closing metathesis (RCM) reactions. ucsd.edu This method has proven effective for constructing the seven-membered azepane ring with a double bond that can be further functionalized. ucsd.edu The development of advanced ruthenium-based catalysts, such as the Hoveyda-Grubbs catalysts, has broadened the scope of RCM by tolerating a wide range of functional groups. ucsd.eduresearchgate.net

Furthermore, catalytic asymmetric allylic alkylation has been employed to introduce chirality at an early stage, followed by olefin cross-metathesis and reductive cyclization to form [b]-annulated azepanes with excellent enantiomeric excess. uol.dechemistryviews.org The resulting amino and ester functionalities offer two points for further diversification. chemistryviews.org

Future research will likely focus on refining these methods and developing novel catalytic systems to achieve even greater control over stereoselectivity. The synthesis of specific enantiomers of this compound and its derivatives will be crucial for elucidating their structure-activity relationships (SAR) and identifying potent and selective drug candidates.

Application of Machine Learning and AI in Synthetic Design and Property Prediction

Computer-aided synthesis planning (CASP) programs, driven by ML algorithms, can analyze vast reaction databases to propose viable retrosynthetic pathways for complex target molecules. nih.govresearchgate.net These tools can overcome human bias and suggest unconventional yet feasible synthetic strategies. nih.gov By integrating scoring systems that consider factors like cost, reaction temperature, and toxicity, these programs can facilitate the design of more sustainable and cost-effective syntheses. arxiv.org

Researchers have already developed ML models to predict various material properties from spectral data, demonstrating the potential for high-throughput screening of organic molecules. sciencedaily.com The application of these predictive models to the this compound scaffold could significantly streamline the identification of lead compounds for further development.

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

The pharmaceutical industry is increasingly focusing on the development of green and sustainable synthetic processes to minimize environmental impact. nih.gov This shift is particularly relevant for the synthesis of N-heterocyclic compounds like this compound, as traditional methods often involve hazardous reagents and generate significant waste. frontiersin.org

Key principles of green chemistry, such as the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions, are being applied to the synthesis of heterocyclic compounds. ijpsjournal.com Methodologies like microwave-assisted synthesis, solvent-free reactions, and biocatalysis are gaining prominence as they often lead to higher yields, shorter reaction times, and reduced waste. nih.govmdpi.com

Recent advances in sustainable synthesis include the use of acceptorless dehydrogenative coupling (ADC) reactions, which utilize alcohols as readily available and greener substrates, producing only water and hydrogen as byproducts. rsc.org Catalyst-free ring expansion reactions using air as a "green" oxidant have also been developed for the synthesis of dibenzo[b,d]azepine skeletons. rsc.orgrsc.org

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. mdpi.comnumberanalytics.com |

| Solvent-Free Reactions | Reduced waste, minimal environmental impact. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions. nih.gov |

| Acceptorless Dehydrogenative Coupling | Use of renewable alcohols, eco-friendly byproducts (water and hydrogen). rsc.org |

| Catalyst-Free Ring Expansion | Avoids the use of metal catalysts, utilizes air as a green oxidant. rsc.orgrsc.org |

| Flow Chemistry | Improved safety, scalability, and potential for automation. mdpi.com |

Utilization as a Building Block in Complex Chemical Synthesis

The this compound scaffold serves as a valuable building block for the construction of more complex and biologically active molecules. researchgate.netnih.gov The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents at the 4-position of the phenyl ring. The azepane nitrogen can also be functionalized, further expanding the accessible chemical space.

Substituted azepanes are key components in a number of approved drugs and experimental therapeutics. lifechemicals.com For instance, the natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C and has served as a scaffold for the development of antitumor agents. lifechemicals.com Azelastine, another azepane-containing drug, is a potent histamine (B1213489) antagonist. lifechemicals.com

Recent research has demonstrated the synthesis of complex polysubstituted azepanes from simple nitroarenes via a photochemical dearomative ring expansion. researchgate.netnih.gov This strategy transforms a six-membered benzene (B151609) ring into a seven-membered azepine system, which can then be reduced to the corresponding azepane. researchgate.netnih.gov This method has been used to create azepane analogs of existing piperidine-containing drugs, highlighting the potential of the azepane scaffold to explore new areas of chemical space. researchgate.netnih.gov

The versatility of the this compound core, combined with the development of novel synthetic methodologies, positions it as a crucial intermediate for the synthesis of a wide range of complex and potentially bioactive molecules.

Fundamental Studies on Azepane Ring Dynamics and Stereochemistry

The seven-membered azepane ring is a flexible system that can adopt multiple conformations, such as chair and boat forms. researchgate.netslideshare.net The specific conformation adopted by a substituted azepane can significantly influence its biological activity. lifechemicals.com Therefore, fundamental studies on the dynamics and stereochemistry of the azepane ring are essential for rational drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools for investigating the conformational preferences of substituted azepanes. rsc.org Studies have shown that the introduction of substituents can bias the conformational equilibrium, leading to a preference for a single major conformation. lifechemicals.comrsc.org For example, selective monofluorination of an azepane ring has been shown to effectively lock the ring into one predominant conformation. rsc.org

A deeper understanding of the conformational landscape and stereochemical intricacies of the this compound system will enable the design of analogs with specific three-dimensional structures, optimized for interaction with biological targets.

Table 2: Investigational Techniques for Azepane Stereochemistry

| Technique | Application |

| NMR Spectroscopy | Elucidation of solution-state conformation and dynamic processes. rsc.org |

| Computational Modeling | Prediction of low-energy conformations and conformational preferences. ucsd.edursc.org |

| X-ray Crystallography | Determination of solid-state structure and absolute stereochemistry. rsc.org |

Q & A

Q. Basic

- NMR : - and -NMR identify aromatic protons (δ 7.2–7.6 ppm for bromophenyl groups) and azepane ring signals (δ 1.5–3.5 ppm) .

- LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H] for CHBrN) .

- Column Chromatography : EtOAc/hexane gradients with triethylamine suppress tailing and improve resolution .

How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced

Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., electrophilic bromophenyl regions). Molecular docking studies model interactions with nucleophiles like amines or thiols. Software such as Gaussian or Schrödinger Suite analyzes transition states and activation energies. The InChIKey QUVJBKWHZZDCQC-UHFFFAOYSA-N (for 3-(4-fluorophenyl)azepane) provides a structural analog for comparative reactivity studies .

What strategies mitigate byproduct formation in multi-step syntheses involving this compound?

Q. Advanced

- Protecting Groups : Temporarily block reactive azepane NH groups during bromophenyl functionalization to prevent undesired alkylation .

- Flow Chemistry : Reduces intermediate degradation by enabling rapid mixing and precise temperature control .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediates, enabling real-time adjustments .

How does the electronic nature of the bromophenyl substituent influence azepane ring conformation?

Advanced

The electron-withdrawing bromine atom induces ring puckering via steric and electronic effects. X-ray crystallography of analogs (e.g., 3-(4-Bromophenyl)-1,4-oxazepane) reveals non-planar azepane rings, with dihedral angles influenced by halogen size. Conformational analysis via NOESY NMR or variable-temperature studies assesses dynamic behavior. Substituent effects are further quantified using Hammett σ constants .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Basic

Key challenges include maintaining purity (>95% by HPLC) and minimizing residual solvents (e.g., triethylamine). Scalable purification methods like centrifugal partition chromatography (CPC) or recrystallization in ethanol/water mixtures improve yield. Process optimization studies (e.g., Design of Experiments, DoE) identify critical parameters (pH, solvent ratio) for robustness .

How can metabolic stability of this compound derivatives be assessed in drug discovery?

Q. Advanced

- In Vitro Assays : Microsomal stability studies (human liver microsomes) quantify CYP450-mediated degradation. LC-HRMS identifies metabolites (e.g., demethylation or oxidation products) .

- Isotope Labeling : -Labeled analogs track metabolic pathways in cell cultures (e.g., HEL cells) .

- Computational ADME : Tools like SwissADME predict logP, bioavailability, and metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.